Amino-PEG8-hydrazide-Boc

Description

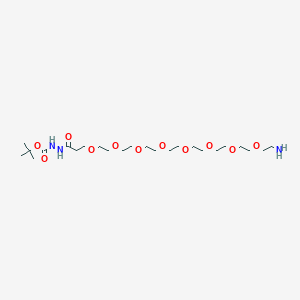

Structure

2D Structure

Propriétés

IUPAC Name |

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H49N3O11/c1-24(2,3)38-23(29)27-26-22(28)4-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-25/h4-21,25H2,1-3H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXIUVNZWFPOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H49N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG8-hydrazide-Boc: A Versatile Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-PEG8-hydrazide-Boc is a discrete polyethylene (B3416737) glycol (dPEG®) linker, a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development.[1][2] Its unique architecture, featuring a terminal primary amine and a Boc-protected hydrazide, enables the sequential and controlled conjugation of diverse molecules. The hydrophilic eight-unit polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces the immunogenicity of the resulting conjugates.[2][3] This guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols for this compound, with a focus on its utility in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Specifications

This compound is a well-defined molecule with consistent physical and chemical properties, making it a reliable reagent for reproducible bioconjugation.

| Property | Value | Reference |

| Chemical Name | tert-butyl 30-amino-4-oxo-7,10,13,16,19,22,25,28-octaoxa-2,3-diazatriacontanoate | [4] |

| CAS Number | 1334169-96-8 | [2][4] |

| Molecular Formula | C24H49N3O11 | [2][4] |

| Molecular Weight | 555.66 g/mol | [5] |

| Purity | Typically ≥95% | [4][6] |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in DMSO, Methylene chloride, DMAC. The PEG spacer enhances water solubility. | [3][4] |

| Storage | Recommended storage at -20°C in a dry, dark environment. | [2][3] |

Chemical Reactivity and Signaling Pathways

The utility of this compound lies in its two distinct reactive termini, allowing for a stepwise conjugation strategy.

-

Primary Amine (-NH2): This group readily reacts with carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide [NHS] esters) to form stable amide bonds.[2] This reaction is typically performed in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Boc-Protected Hydrazide (-NHNH-Boc): The tert-butyloxycarbonyl (Boc) protecting group is stable under neutral and basic conditions but can be efficiently removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield a reactive hydrazide.[1][2] This deprotected hydrazide specifically reacts with carbonyl groups (aldehydes and ketones) to form hydrazone linkages.[3] These hydrazone bonds are notably stable at neutral pH but are acid-labile, allowing for controlled release in acidic environments like lysosomes.[3]

Below is a diagram illustrating the sequential reactivity of this compound.

Caption: Sequential conjugation workflow using this compound.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Amine Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid.

Materials:

-

Molecule with a carboxylic acid group

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous DMSO or DMF

Procedure:

-

Preparation of Reagents:

-

Dissolve the carboxylic acid-containing molecule in Activation Buffer.

-

Dissolve this compound in DMSO or DMF.

-

Freshly prepare solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

-

-

Activation of Carboxylic Acid:

-

To the solution of the carboxylic acid-containing molecule, add a 1.5 to 2-fold molar excess of both EDC and NHS/Sulfo-NHS.

-

Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.

-

-

Conjugation:

-

Add the activated carboxylic acid solution to the this compound solution. A 1.1 to 1.5-fold molar excess of the activated molecule over the linker is a common starting point.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using appropriate chromatographic techniques, such as reversed-phase HPLC or size-exclusion chromatography.

-

Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the reactive hydrazide.

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon gas

Procedure:

-

Dissolve the Boc-protected conjugate in anhydrous DCM under an inert atmosphere (nitrogen or argon).

-

Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, remove the TFA and DCM under reduced pressure. The resulting product is often obtained as a TFA salt and can be used directly in the next step or after neutralization.

Hydrazone Bond Formation

This protocol details the conjugation of the deprotected hydrazide to an aldehyde or ketone-containing molecule.

Materials:

-

Deprotected hydrazide-PEG conjugate

-

Aldehyde or ketone-containing molecule

-

Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 5.0-7.0)

Procedure:

-

Dissolve the deprotected hydrazide-PEG conjugate in the Reaction Buffer.

-

Dissolve the aldehyde or ketone-containing molecule in a compatible solvent and add it to the hydrazide solution. A slight molar excess (1.1 to 1.5-fold) of the carbonyl-containing molecule is often used.

-

Allow the reaction to proceed for 2-16 hours at room temperature.

-

Monitor the formation of the hydrazone bond by LC-MS.

-

Purify the final conjugate using appropriate chromatographic methods.

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

This compound is particularly useful for the site-specific conjugation of payloads to antibodies. One common strategy involves the oxidation of the carbohydrate moieties on the antibody's Fc region to generate aldehyde groups, which can then react with the deprotected hydrazide of the linker-payload construct.

The workflow for ADC synthesis is depicted below.

Caption: Site-specific ADC synthesis workflow.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound serves as a versatile linker to connect the target protein ligand and the E3 ligase ligand.[1][7] The sequential reactivity allows for a modular synthesis approach.

A logical relationship for PROTAC synthesis is shown below.

Caption: Logical flow of PROTAC synthesis.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure, hydrophilic PEG spacer, and orthogonal reactive ends provide a robust platform for the controlled synthesis of complex biomolecules like ADCs and PROTACs. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for the successful application of this valuable linker in innovative research endeavors.

References

An In-depth Technical Guide to Amino-PEG8-hydrazide-Boc

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG8-hydrazide-Boc is a heterobifunctional crosslinker integral to modern bioconjugation, pharmaceutical research, and the development of targeted therapeutics. This molecule features a terminal primary amine and a tert-butyloxycarbonyl (Boc) protected hydrazide, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of eight ethylene (B1197577) glycol units.

The strategic design of this linker offers several advantages:

-

Orthogonal Reactivity: The amine and hydrazide functionalities allow for sequential, controlled conjugation reactions. The primary amine readily couples with carboxylic acids or their activated esters (e.g., NHS esters) to form stable amide bonds.[1][2][3] The Boc-protected hydrazide remains inert until the Boc group is removed under mild acidic conditions, revealing a nucleophilic hydrazide that specifically targets carbonyl groups (aldehydes and ketones) to form a hydrazone linkage.[1][2][3]

-

Hydrophilic PEG Spacer: The eight-unit PEG chain enhances the aqueous solubility of the molecule and any conjugate it is incorporated into.[2][3] This property is crucial for preventing aggregation and improving the pharmacokinetic profile of bioconjugates. The PEG spacer is also flexible, non-immunogenic, and increases the hydrodynamic volume of the resulting conjugate.[4]

-

Cleavable Linkage Potential: The resulting hydrazone bond is stable at neutral pH but is labile under acidic conditions, such as those found in endosomes, lysosomes, or the tumor microenvironment.[4] This pH-sensitive cleavage makes it an excellent candidate for constructing acid-cleavable antibody-drug conjugates (ADCs) and other drug delivery systems designed for targeted release.[4][5]

This guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with technical data and a representative experimental protocol.

Structure and Physicochemical Properties

The molecule consists of a primary amine (NH2), an eight-unit PEG chain, and a Boc-protected hydrazide group.

IUPAC Name: tert-butyl 30-amino-4-oxo-7,10,13,16,19,22,25,28-octaoxa-2,3-diazatriacontanoate[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. Data is aggregated from various suppliers and should be considered typical.

| Property | Value | Reference(s) |

| CAS Number | 1334169-96-8 | [1][2][6] |

| Chemical Formula | C₂₄H₄₉N₃O₁₁ | [1][2][6] |

| Molecular Weight | 555.67 g/mol | [1][3][6] |

| Purity | >95% to >98% (Varies by supplier) | [2][6] |

| Appearance | White to off-white solid or viscous oil | [1] |

| Solubility | Soluble in DMSO, DMAC, Methylene Chloride | [4] |

| Storage Conditions | -20°C, store under an inert atmosphere | [2][4] |

Core Applications and Reaction Chemistry

This compound is primarily used as a linker in the synthesis of complex biomolecules, including:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody. The amine end can be coupled to the payload, and the hydrazide end can be conjugated to an aldehyde group introduced onto the antibody's carbohydrate domains via mild oxidation.

-

PROTACs: It serves as a flexible, hydrophilic spacer in Proteolysis Targeting Chimeras (PROTACs) to connect a target protein-binding ligand and an E3 ligase-binding ligand.[7]

-

Peptide and Protein Modification: It enables site-specific modification of proteins and peptides that have been engineered or modified to contain a unique carbonyl group.[5]

-

Surface Functionalization: The linker can be used to immobilize biomolecules onto surfaces or nanoparticles that have been functionalized with either activated carboxyl or carbonyl groups.

Reaction Workflow

The general workflow for using this compound involves two main stages: amide bond formation and hydrazone bond formation. This sequential process is outlined in the diagram below.

Caption: Two-stage conjugation workflow using this compound.

Mechanism of Hydrazone Formation

The key reaction for this linker is the formation of a hydrazone bond. After the Boc protecting group is removed with a mild acid like trifluoroacetic acid (TFA), the exposed hydrazide (-CONHNH₂) acts as a potent nucleophile. It attacks an electrophilic aldehyde (-CHO) or ketone (-C=O) on a target molecule, typically in a slightly acidic buffer (pH 5-7), to form the stable, yet potentially reversible, hydrazone linkage.[4]

Caption: Reaction mechanism for hydrazone bond formation.

Representative Experimental Protocol

The following is a generalized protocol for the conjugation of a protein (modified to contain aldehyde groups) with a small molecule using this compound. Note: This protocol is a template and requires optimization for specific molecules, including buffer conditions, concentrations, and reaction times.

Materials

-

Aldehyde-modified protein (e.g., an antibody with oxidized glycans) in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5).

-

Small molecule with an NHS-ester functional group.

-

This compound.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Trifluoroacetic acid (TFA).

-

Reaction buffers: Conjugation Buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5), Quenching Buffer (e.g., 1 M Tris, pH 8.0).

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Step 1: Amide Coupling of Small Molecule to Linker

-

Dissolve the NHS-ester functionalized small molecule and a 1.2-fold molar excess of this compound in anhydrous DMF or DMSO.

-

Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 molar equivalents) to catalyze the reaction.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS or TLC.

-

Upon completion, the product (SmallMolecule-PEG8-hydrazide-Boc) can be purified via reverse-phase HPLC. Lyophilize the purified product.

Step 2: Boc Deprotection

-

Dissolve the purified product from Step 1 in a solution of 50% TFA in dichloromethane (B109758) (DCM).

-

Incubate for 30-60 minutes at room temperature.

-

Remove the TFA/DCM under reduced pressure (rotoevaporation) to yield the deprotected linker-drug conjugate (SmallMolecule-PEG8-hydrazide). Confirm deprotection via mass spectrometry.

Step 3: Hydrazone Ligation to Protein

-

Prepare the aldehyde-modified protein at a concentration of 5-10 mg/mL in cold Conjugation Buffer (pH 5.5).

-

Dissolve the deprotected linker-drug conjugate from Step 2 in a minimal amount of DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the dissolved linker-drug conjugate to the protein solution. The final concentration of organic solvent should ideally be below 10% (v/v) to maintain protein stability.

-

Incubate the reaction for 4-12 hours at room temperature or 4°C. The optimal time should be determined empirically.

-

(Optional) The reaction can be quenched by adding a small molecule containing a hydrazide to consume any remaining aldehydes on the protein.

Step 4: Purification of the Final Conjugate

-

Remove the excess, unreacted linker-drug conjugate and other small molecules from the protein conjugate.

-

Purification can be achieved using size-exclusion chromatography (SEC), tangential flow filtration (TFF), or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

Analyze the final conjugate using SDS-PAGE, SEC, and UV-Vis spectroscopy (to determine the drug-to-antibody ratio, DAR) and mass spectrometry to confirm successful conjugation.

Storage and Handling

This compound is hygroscopic and should be handled with care.[4]

-

Storage: Store the solid compound at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen).[2][4]

-

Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4] Prepare stock solutions in dry (anhydrous) solvents. Stock solutions can be stored at -20°C for several days but should be protected from moisture.[4]

References

- 1. medkoo.com [medkoo.com]

- 2. Amino-PEG8-t-Boc-hydrazide, 1334169-96-8 | BroadPharm [broadpharm.com]

- 3. Amino-PEG8-t-Boc-hydrazide - Creative Biolabs [creative-biolabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. medchemexpress.com [medchemexpress.com]

The Strategic Application of Amino-PEG8-hydrazide-Boc in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG8-hydrazide-Boc is a heterobifunctional linker that is gaining significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal primary amine and a Boc-protected hydrazide separated by an eight-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the sequential and chemoselective modification of biomolecules. This guide provides an in-depth overview of its chemical properties, experimental protocols for its use, and a representative workflow for its application in creating targeted bioconjugates.

Core Properties and Chemical Formula

The chemical formula for this compound is C24H49N3O11 [1][2][3][4]. The presence of the hydrophilic PEG chain enhances the solubility and reduces the immunogenicity of the resulting conjugates, a critical consideration in the development of therapeutic and diagnostic agents[5][6][7][8]. The terminal amine group provides a reactive handle for conjugation to carboxylic acids or activated esters, while the tert-butyloxycarbonyl (Boc) protecting group on the hydrazide allows for its selective deprotection under acidic conditions to reveal a nucleophilic hydrazide ready to react with carbonyl groups (aldehydes and ketones)[1][4][6][7][8].

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. These values are essential for accurate reagent preparation and reaction stoichiometry calculations.

| Property | Value | References |

| Chemical Formula | C24H49N3O11 | [1][2][3][4] |

| Molecular Weight | ~555.67 g/mol | [1][2] |

| CAS Number | 1334169-96-8 | [1][2][3] |

| Purity | >95% | [2][4] |

| Appearance | White to off-white solid or oil | |

| Solubility | Soluble in water and most organic solvents | [5][7][8] |

Experimental Protocols

The utility of this compound lies in its ability to participate in sequential conjugation reactions. The following protocols outline the key experimental steps for a typical two-stage conjugation process.

Amine Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid (e.g., a protein, peptide, or functionalized surface).

Materials:

-

Molecule with a terminal carboxylic acid (Molecule-COOH)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve Molecule-COOH in Activation Buffer.

-

Add a 5-10 fold molar excess of EDC and NHS to the solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Amine Coupling:

-

Dissolve this compound in Coupling Buffer. A small amount of DMF or DMSO can be used to aid dissolution before adding to the aqueous buffer.

-

Add the activated Molecule-COOH solution to the this compound solution. A 1.5 to 2-fold molar excess of the PEG linker is recommended.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting conjugate (Molecule-PEG8-hydrazide-Boc) using appropriate chromatography techniques such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

-

Boc Deprotection

This step exposes the hydrazide functionality for the subsequent conjugation step.

Materials:

-

Molecule-PEG8-hydrazide-Boc conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or a suitable organic solvent

-

Ice bath

Procedure:

-

Dissolve the Boc-protected conjugate in DCM.

-

Cool the solution in an ice bath.

-

Add TFA to a final concentration of 20-50% (v/v).

-

Stir the reaction on ice for 30 minutes and then at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Remove the TFA and solvent under reduced pressure. The resulting product is Molecule-PEG8-hydrazide.

Hydrazone Ligation

This protocol describes the reaction of the deprotected hydrazide with an aldehyde or ketone-containing molecule to form a stable hydrazone bond.

Materials:

-

Molecule-PEG8-hydrazide

-

Molecule with a terminal aldehyde or ketone (Molecule-CHO/CO)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5

Procedure:

-

Dissolve the Molecule-PEG8-hydrazide and the carbonyl-containing molecule in the Reaction Buffer. A slight molar excess (1.1-1.5 fold) of the hydrazide component is often used.

-

Allow the reaction to proceed for 2-12 hours at room temperature.

-

The reaction can be monitored by HPLC or LC-MS.

-

Purify the final conjugate using appropriate chromatography techniques.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the use of this compound in a two-step conjugation strategy.

Caption: Two-step bioconjugation using this compound.

Signaling Pathways and Logical Relationships

While this compound is a tool for chemical synthesis and not directly involved in biological signaling pathways, its application can be visualized in the context of creating molecules that do interact with such pathways. For example, it can be used to link a targeting moiety (like an antibody) to a therapeutic payload (like a small molecule drug). The logical relationship of this assembly is depicted below.

Caption: Logical assembly of an Antibody-Drug Conjugate (ADC).

References

- 1. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Amino-PEG8-t-Boc-hydrazide - Creative Biolabs [creative-biolabs.com]

- 7. medkoo.com [medkoo.com]

- 8. Amino-PEG8-t-Boc-hydrazide, 1334169-96-8 | BroadPharm [broadpharm.com]

In-Depth Technical Guide: Amino-PEG8-hydrazide-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of Amino-PEG8-hydrazide-Boc, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and diagnostics.

Core Properties and Specifications

This compound is a versatile molecule featuring a terminal primary amine and a Boc-protected hydrazide, separated by a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for a two-step conjugation strategy, making it a valuable tool in the synthesis of complex bioconjugates. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.[1][2][3]

A summary of its key quantitative data is presented below for easy reference.

| Property | Value |

| Molecular Weight | 555.67 g/mol [4][5] |

| Exact Mass | 555.3367 g/mol [4] |

| Chemical Formula | C₂₄H₄₉N₃O₁₁[4][5] |

| CAS Number | 1334169-96-8[5] |

| Purity | Typically >95% |

| Spacer Arm Length | 35.9 Å (30 atoms)[3] |

| Solubility | Soluble in Methylene chloride, DMAC, and DMSO[3] |

| Storage | Recommended storage at -20°C[2][3] |

Experimental Protocols

The utility of this compound lies in its ability to undergo sequential conjugation reactions. The following protocols outline the key experimental procedures for its use.

Protocol 1: Boc Deprotection of the Hydrazide Group

The tert-butyloxycarbonyl (Boc) protecting group can be efficiently removed under mild acidic conditions to yield a reactive hydrazide.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Diethyl ether (cold)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the Boc-protected Amino-PEG8-hydrazide in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature for 1 to 2 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

-

Upon completion, precipitate the deprotected product by adding the reaction mixture dropwise to cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product with cold diethyl ether to remove residual TFA and byproducts.

-

Dry the final product, the TFA salt of Amino-PEG8-hydrazide, under vacuum.

Protocol 2: Hydrazone Bond Formation

The deprotected hydrazide readily reacts with aldehydes and ketones to form a stable hydrazone linkage. This reaction is particularly effective for conjugating the PEG linker to oxidized carbohydrates on glycoproteins or other carbonyl-containing molecules.

Materials:

-

Deprotected Amino-PEG8-hydrazide (from Protocol 1)

-

Aldehyde or ketone-containing molecule

-

Reaction buffer (e.g., MES or acetate (B1210297) buffer, pH 5.0-7.0)

-

Magnetic stirrer

Procedure:

-

Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.

-

Add the deprotected Amino-PEG8-hydrazide to the solution. A slight molar excess of the hydrazide may be used to drive the reaction to completion.

-

Allow the reaction to proceed at room temperature for 2 to 4 hours, or overnight if necessary. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

-

The resulting hydrazone-linked conjugate can be purified by size-exclusion chromatography or dialysis to remove unreacted starting materials. The hydrazone bond is stable under physiological conditions but can be cleaved under acidic conditions.[3]

Visualizing the Workflow

The following diagrams illustrate the key reaction pathways involving this compound.

References

An In-Depth Technical Guide to Amino-PEG8-hydrazide-Boc (CAS: 1334169-96-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG8-hydrazide-Boc, a versatile heterobifunctional crosslinker used in bioconjugation, drug delivery, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Specifications

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal primary amine and a tert-butyloxycarbonyl (Boc) protected hydrazide, separated by an eight-unit PEG spacer. This structure provides water solubility, biocompatibility, and specific reactivity at both ends of the molecule.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 1334169-96-8 | [1][3][5] |

| Molecular Formula | C24H49N3O11 | [1][6] |

| Molecular Weight | 555.67 g/mol | [1][6] |

| Purity | Typically ≥95% | [5][6] |

| Appearance | Varies (often a solid or viscous liquid) | N/A |

| Solubility | Soluble in aqueous solutions and common organic solvents like DMSO and DMF.[1][3] | [1][3] |

| Storage | Recommended at -20°C, protected from moisture.[3][7] | [3][7] |

Functional Group Reactivity and Applications

The utility of this compound lies in its two distinct reactive moieties, allowing for sequential conjugation reactions. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[8][9][10]

-

Primary Amine (-NH2): This group readily reacts with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters or NHS esters), and carbonyls (aldehydes and ketones) via reductive amination.[4][7] This functionality is often used for conjugation to proteins, antibodies, or other biomolecules.

-

Boc-Protected Hydrazide (-NH-NH-Boc): The Boc protecting group is stable under many reaction conditions but can be efficiently removed under mild acidic conditions to yield a reactive hydrazide.[4][7] This deprotected hydrazide can then be conjugated to molecules containing carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond.[11] This pH-sensitive linkage is particularly useful in drug delivery systems designed to release a payload in the acidic environment of endosomes or lysosomes.[11]

Table 2: Functional Group Reactivity

| Functional Group | Reactive Partner | Resulting Linkage | Key Applications |

| Primary Amine | Activated Esters (e.g., NHS Ester) | Amide Bond | Attachment to proteins, antibodies, and other biomolecules.[3][7] |

| Primary Amine | Carboxylic Acids (with activators like EDC) | Amide Bond | Surface modification and bioconjugation.[7] |

| Hydrazide (after Boc deprotection) | Aldehydes, Ketones | Hydrazone Bond | Attachment of payloads, pH-sensitive drug release.[11] |

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Amine-NHS Ester Conjugation

This protocol describes the conjugation of the primary amine of this compound to a molecule containing an NHS ester.

Materials:

-

This compound

-

NHS ester-functionalized molecule (e.g., a protein, peptide, or payload)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-8.5)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column for purification

Procedure:

-

Prepare a stock solution of the NHS ester-functionalized molecule in anhydrous DMSO or DMF.

-

Dissolve the this compound in the reaction buffer (e.g., PBS, pH 8.0).

-

Add the NHS ester stock solution to the this compound solution. A molar excess of the NHS ester (typically 5-20 fold) is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

(Optional) Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.

-

Purify the resulting conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to generate the reactive hydrazide.

Materials:

-

Boc-protected conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., triisopropylsilane, optional, to prevent side reactions)

-

Diethylether (cold) for precipitation

Procedure:

-

Dissolve the Boc-protected conjugate in DCM.

-

Add a solution of TFA in DCM (typically 25-50% v/v). If the substrate is sensitive to acid, a lower concentration of TFA can be used.

-

If necessary, add a scavenger to the reaction mixture.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Centrifuge to collect the precipitate and wash with cold diethyl ether.

-

Dry the product under vacuum.

Protocol 3: Hydrazone Ligation

This protocol details the conjugation of the deprotected hydrazide to a molecule containing an aldehyde or ketone.

Materials:

-

Hydrazide-functionalized molecule from Protocol 2

-

Aldehyde or ketone-containing molecule (e.g., a payload or modified biomolecule)

-

Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

-

Aniline (B41778) (optional, as a catalyst)

Procedure:

-

Dissolve the hydrazide-functionalized molecule in the reaction buffer.

-

Dissolve the aldehyde or ketone-containing molecule in a compatible solvent and add it to the hydrazide solution.

-

(Optional) Add a catalytic amount of aniline to the reaction mixture.

-

Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS.

-

Purify the final conjugate using an appropriate method such as HPLC or size-exclusion chromatography.

Visualizing Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for creating an Antibody-Drug Conjugate (ADC) using this compound and the general mechanism of action for such a conjugate.

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Caption: General mechanism of action for an ADC with an acid-cleavable hydrazone linker.

Conclusion

This compound is a valuable tool for researchers in drug development and bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the controlled and efficient synthesis of complex biomolecules. The ability to perform sequential conjugations and incorporate a pH-sensitive linkage makes it particularly well-suited for the development of advanced drug delivery systems. This guide provides the foundational knowledge and protocols to effectively utilize this linker in a variety of research applications.

References

- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Amino-PEG8-t-Boc-hydrazide, 1334169-96-8 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Amino-PEG8-t-Boc-hydrazide - Creative Biolabs [creative-biolabs.com]

- 8. benchchem.com [benchchem.com]

- 9. purepeg.com [purepeg.com]

- 10. purepeg.com [purepeg.com]

- 11. vectorlabs.com [vectorlabs.com]

Navigating the Aqueous Solubility of Amino-PEG8-hydrazide-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Theoretical Solubility Profile

Amino-PEG8-hydrazide-Boc is a heterobifunctional linker composed of three key structural features that influence its behavior in aqueous media:

-

Polyethylene (B3416737) Glycol (PEG) Spacer (PEG8): The presence of an eight-unit PEG chain is the primary contributor to the molecule's aqueous solubility. PEG is a hydrophilic polymer known to enhance the solubility of conjugated molecules through its ability to form hydrogen bonds with water.[1] Generally, as the length of the PEG chain increases, so does the aqueous solubility of the molecule.[2]

-

tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is a bulky, hydrophobic moiety. Its presence is expected to decrease the overall aqueous solubility of the molecule.[3] This is a critical consideration for experimental design, as the solubility of the Boc-protected form will likely be lower than its deprotected amine counterpart.

-

Hydrazide Group: The hydrazide functional group is relatively polar and can participate in hydrogen bonding, which should contribute positively to its aqueous solubility.

Expected Solubility: Based on these components, this compound is anticipated to have moderate to good aqueous solubility. The hydrophilic nature of the PEG8 chain is expected to largely counteract the hydrophobicity of the Boc group. However, at higher concentrations, the hydrophobic character of the Boc group may lead to aggregation and precipitation.

Quantitative Solubility Assessment

To provide a clear framework for experimental outcomes, the following table summarizes the key solubility parameters that can be determined using the protocols outlined in this guide.

| Parameter | Description | Typical Units | Experimental Method |

| Kinetic Solubility | The maximum concentration of a compound that can be achieved by diluting a concentrated organic stock solution into an aqueous buffer before precipitation occurs. It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions.[4] | µM or µg/mL | Laser Nephelometry |

| Thermodynamic Solubility | The concentration of a compound in a saturated aqueous solution that is in equilibrium with the solid form of the compound. This represents the true solubility of the compound.[5] | µM or µg/mL | Shake-Flask Method |

Experimental Protocols for Solubility Determination

For a comprehensive understanding of the solubility of this compound, it is recommended to determine both its kinetic and thermodynamic solubility.

Kinetic Solubility Determination by Laser Nephelometry

This high-throughput method provides a rapid assessment of the concentration at which the compound begins to precipitate from an aqueous solution when added from a DMSO stock.[6][7]

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well or 384-well microplates (clear bottom)

-

Laser Nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Serial Dilutions: In a microplate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into the wells of a new microplate containing a larger, fixed volume (e.g., 98 µL) of PBS, pH 7.4. This will create a range of final compound concentrations in a solution with 2% DMSO.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for potential precipitation.

-

Nephelometry Measurement: Measure the light scattering of each well using a laser nephelometer. The amount of scattered light is proportional to the amount of precipitated material.[7]

-

Data Analysis: Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The concentration at which the signal significantly increases above the baseline is the kinetic solubility.

Thermodynamic Solubility Determination by the Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[5]

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of PBS, pH 7.4. The presence of excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Supernatant Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method. Given its structure, HPLC-MS would be an ideal method for accurate quantification.

-

Data Analysis: The measured concentration of the compound in the supernatant represents its thermodynamic solubility.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the described experimental protocols.

Caption: Workflow for Kinetic Solubility Determination.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. labinsights.nl [labinsights.nl]

- 2. mdpi.com [mdpi.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. bmglabtech.com [bmglabtech.com]

- 8. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 9. repository.up.ac.za [repository.up.ac.za]

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the strategic use of protecting groups is paramount for the successful synthesis of complex and functional biomolecules. Among these, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone for the protection of amines, particularly within the context of polyethylene (B3416737) glycol (PEG) linkers. The acid-labile nature of the Boc group provides a robust and controllable method for selectively masking and unmasking amine functionality, thereby enabling the precise, stepwise construction of sophisticated molecular architectures such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1] This technical guide offers a comprehensive exploration of the Boc protecting group's function in PEG linkers, detailing its underlying chemical principles, common applications, and detailed experimental protocols.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to temporarily render a primary or secondary amine on a PEG linker unreactive.[1] This is achieved by converting the nucleophilic amine into a less reactive carbamate. This protection is crucial for directing chemical modifications to other reactive functional groups present on the PEG linker or a molecule already conjugated to it. The stability of the Boc group under a wide array of reaction conditions, including basic and nucleophilic environments, makes it a highly versatile tool in multi-step organic synthesis.[1][2]

The key advantage of the Boc group lies in its facile removal under acidic conditions, which cleanly regenerates the free amine, ready for subsequent conjugation or modification.[1][3] This orthogonality allows for selective deprotection without affecting other acid-sensitive protecting groups that might be present in the molecule.

Heterobifunctional PEG linkers, which feature a Boc-protected amine at one terminus and a distinct reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are particularly instrumental in advanced bioconjugation strategies.[1] This arrangement permits a controlled, sequential assembly of complex bioconjugates, preventing undesirable side reactions and ensuring the final product's homogeneity and purity.[1]

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is critical to the overall yield and purity of the final bioconjugate.[1] The following tables provide a summary of key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]

| Process | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Boc Protection | (Boc)₂O, PEG-400 | Room Temp | 0.5 - 2 | >90 |

| (Boc)₂O, DIPEA, DCM | Room Temp | 3 | High | |

| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp | 0.5 - 2 | High |

| 4M HCl in Dioxane | Room Temp | 0.5 - 2 | High | |

| 50% TFA in DCM | Room Temp | 0.4 | >95 |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [4]

| Reagent | Concentration | Solvent | Typical Time | Temperature |

| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp |

Table 3: Comparison of Boc and Fmoc Protecting Groups [1]

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Cleavage Condition | Acidic (e.g., TFA) | Basic (e.g., Piperidine) |

| Stability | Stable to bases and nucleophiles | Stable to acids |

| Byproducts of Cleavage | Isobutylene and CO₂ | Dibenzofulvene and CO₂ |

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms involving Boc-protected PEG linkers.

References

An In-depth Technical Guide to Hydrazone Bond Formation with Amino-PEG8-hydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, kinetics, and practical application of hydrazone bond formation, with a specific focus on reactions involving hydrazide-functionalized polyethylene (B3416737) glycol (PEG) linkers. Such linkers are pivotal in the development of advanced bioconjugates and drug delivery systems.

The Core Mechanism of Hydrazone Formation

Hydrazone ligation is a robust and versatile bioconjugation technique that involves the reaction between a carbonyl compound (an aldehyde or a ketone) and a hydrazine (B178648) derivative, such as a hydrazide, to form a stable hydrazone bond.[1] The "Amino-PEG8-hydrazide" nomenclature suggests a heterobifunctional linker composed of an eight-unit polyethylene glycol chain, with a reactive hydrazide group at one terminus and an amine group at the other. The core reaction for hydrazone formation, however, specifically involves the hydrazide moiety.

The formation of a hydrazone is a two-step process:

-

Nucleophilic Addition: The terminal nitrogen atom of the hydrazide acts as a potent nucleophile, attacking the electrophilic carbon of the carbonyl group. This results in the formation of a tetrahedral carbinolamine intermediate.[2][3]

-

Acid-Catalyzed Dehydration: The carbinolamine intermediate is then dehydrated in an acid-catalyzed elimination reaction, yielding the final hydrazone product and a molecule of water.[2][4]

The overall reaction is reversible, and the stability of the resulting hydrazone bond is highly dependent on pH.[5][6]

The Critical Role of pH

The rate of hydrazone formation is exquisitely sensitive to pH. The reaction requires a delicate balance:

-

Acidic Conditions (pH ~4.5-5.5): A mildly acidic environment is optimal for the reaction.[2] The acid serves to catalyze the rate-limiting dehydration of the carbinolamine intermediate.[7]

-

Highly Acidic Conditions (pH < 4): If the pH is too low, the hydrazide nucleophile becomes protonated (forming a hydrazinium (B103819) ion), which significantly reduces its nucleophilicity and slows down or halts the initial addition step.[2][8]

-

Neutral to Basic Conditions (pH > 6): At neutral or higher pH, the dehydration step is not efficiently catalyzed, leading to very slow reaction rates.[4]

This pH-dependent stability is a key feature exploited in drug delivery systems. Hydrazone-linked drugs are stable at the physiological pH of blood (~7.4) but are designed to cleave and release their payload in the acidic microenvironments of endosomes (pH 5.5-6.2) or lysosomes (pH 4.5-5.0) within target cells.[9][10]

Quantitative Data on Hydrazone Stability

The stability of a hydrazone bond, and thus its rate of hydrolysis, is influenced by pH and the electronic properties of the substituents from the parent carbonyl and hydrazine. Acylhydrazones, formed from hydrazides, are generally more stable than hydrazones formed from simple hydrazines.[9][10] Aromatic aldehydes also tend to form more stable hydrazones than aliphatic aldehydes due to electronic conjugation.[10]

Below is a summary of the hydrolytic stability for different types of hydrazone bonds, with data primarily drawn from the comprehensive study by Kalia and Raines (2008), which allows for a direct comparison.

| Hydrazone Type | Half-life (t½) at pD 7.0 | Half-life (t½) at pD 5.0 | Key Characteristics |

| Alkylhydrazone | ~0.1 hours | Very short | Least stable, highly susceptible to hydrolysis.[9] |

| Acylhydrazone | ~10 hours | ~0.3 hours | More stable at neutral pH, but labile in acidic conditions; ideal for drug release.[9] |

| Semicarbazone | ~20 hours | ~0.4 hours | Similar stability profile to acylhydrazones. |

| Oxime | ~6000 hours | ~10 hours | Significantly more stable than hydrazones under acidic conditions.[6][11] |

*Note: pD is the equivalent of pH in deuterium (B1214612) oxide (D₂O) used for NMR studies. Half-lives are approximate and can vary based on specific molecular structures.

Detailed Experimental Protocol: Bioconjugation via Hydrazone Ligation

This protocol provides a general methodology for conjugating a hydrazide-modified molecule (e.g., Amino-PEG8-hydrazide) to a protein that has been engineered or modified to contain an aldehyde group.

Materials:

-

Aldehyde-modified protein

-

Amino-PEG8-hydrazide

-

Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.7

-

Quenching Solution (optional): 1 M Glycine

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis cassettes)

Procedure:

-

Reagent Preparation:

-

Dissolve the aldehyde-modified protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

-

Dissolve the Amino-PEG8-hydrazide in the Conjugation Buffer to create a 10-20 mM stock solution.

-

-

Conjugation Reaction:

-

Add a 20- to 50-fold molar excess of the Amino-PEG8-hydrazide stock solution to the protein solution.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. For less reactive carbonyls, the reaction time may be extended or the temperature increased to 37°C.

-

-

Reaction Monitoring (Optional):

-

The progress of the reaction can be monitored by analyzing small aliquots over time using SDS-PAGE (observing a shift in the protein's molecular weight) or Mass Spectrometry.

-

-

Quenching (Optional):

-

To stop the reaction, a quenching reagent that reacts with the excess hydrazide can be added.

-

-

Purification:

-

Remove the excess, unreacted Amino-PEG8-hydrazide and byproducts from the conjugated protein.

-

Size Exclusion Chromatography (SEC): Use a pre-equilibrated SEC column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS, pH 7.4) to separate the high-molecular-weight conjugate from low-molecular-weight reactants.

-

Dialysis: Transfer the reaction mixture to a dialysis cassette (with an appropriate molecular weight cutoff, e.g., 10 kDa) and dialyze against a large volume of buffer (e.g., PBS, pH 7.4) with several buffer changes over 24-48 hours.

-

-

Characterization and Storage:

-

Confirm the final conjugate's identity and purity using techniques like SDS-PAGE, UV-Vis spectroscopy, and Mass Spectrometry.

-

Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -80°C.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrazone - Wikipedia [en.wikipedia.org]

- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics and mechanism of the formation of Girard T hydrazones from naphthaldehydes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide on the Role of the PEG8 Spacer in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction to Bioconjugation and the Significance of Spacers

Bioconjugation is a pivotal chemical strategy used to link two or more molecules, where at least one is a biomolecule, to create a novel construct with combined functionalities.[1] These complex entities, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), are at the vanguard of therapeutic innovation.[1] The linker or spacer that connects the molecular components is a critical determinant of the conjugate's overall efficacy and properties.[1] Among the various types of linkers, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in bioconjugation.[2] This guide provides an in-depth exploration of the Polyethylene Glycol 8 (PEG8) spacer, a discrete PEG linker comprising eight ethylene (B1197577) glycol units, highlighting its core properties, significant advantages, and key applications, supported by quantitative data and detailed experimental protocols.

The PEG8 Spacer: Structure and Physicochemical Properties

A PEG8 spacer is a monodisperse, discrete PEG (dPEG®) linker, which means it possesses a precisely defined length and molecular weight. This uniformity is in contrast to polydisperse PEGs, which are a mixture of different chain lengths, and is crucial for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[1] The fundamental structure of a PEG8 spacer consists of eight repeating ethylene oxide units, which imparts its characteristic hydrophilicity.[1]

Core Advantages of Employing PEG8 Spacers:

The incorporation of a PEG8 spacer into a bioconjugate confers several key advantages that address common challenges in bioconjugation and drug development. These benefits stem from the inherent properties of the polyethylene glycol chain: hydrophilicity, flexibility, and a well-defined length.[3]

-

Enhanced Solubility and Reduced Aggregation: A significant hurdle in the development of bioconjugates, such as ADCs, is the often-hydrophobic nature of the payload molecules. The hydrophilic PEG8 spacer imparts increased water solubility to the entire conjugate, mitigating the risk of aggregation and improving its formulation characteristics.[3][4] This enhanced solubility is crucial for maintaining the stability and biological activity of the conjugate in aqueous environments.[3]

-

Mitigation of Steric Hindrance: The binding sites of molecules, such as the biotin-binding pockets of avidin (B1170675) and streptavidin, are often located deep within the protein structure.[3] A spacer arm is therefore essential to overcome the steric hindrance that can prevent the conjugated molecule from effectively reaching and binding to its target.[3] The extended and flexible nature of the PEG8 spacer provides sufficient distance between the conjugated molecules, facilitating a more efficient and stable interaction.[3]

-

Improved Pharmacokinetics: In therapeutic applications, the PEG8 spacer can significantly improve the pharmacokinetic profile of a bioconjugate. The hydrophilic PEG chain can shield the conjugate from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life.[3][5] Studies on ADCs have demonstrated that increasing the PEG spacer length can slow the conjugate's clearance and increase its exposure, with benefits often plateauing around a length of eight PEG units.[3]

-

Biocompatibility and Low Immunogenicity: PEG is known for its non-toxic and non-immunogenic properties, making it an ideal component for therapeutic applications.[6]

Data Presentation: Quantitative Properties and Impact of PEG8 Spacers

The decision to incorporate a PEG8 spacer is often driven by quantifiable improvements in the performance of the bioconjugate. The following tables summarize key data on the physicochemical properties of a representative PEG8 spacer and the influence of PEG spacer length on various bioconjugate parameters.

| Property | Value | Source |

| Chemical Formula (backbone) | C₁₆H₃₄O₉ | [1] |

| Molecular Weight (backbone) | ~370.4 g/mol | [1] |

| Spacer Arm Length | ~29.8 Å | [1] |

| Number of PEG Units | 8 | [1] |

| Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain (e.g., NHS ester, Maleimide (B117702), Azide, Amine). |

| Application | Effect of PEG8 Spacer | Quantitative Impact | Source |

| Antibody-Drug Conjugates (ADCs) | Improved Pharmacokinetics | Clearance slows and exposure (AUC) increases, with benefits plateauing at 8 PEG units. | [3] |

| Antibody-Drug Conjugates (ADCs) | Enhanced Stability | A PEG8 spacer showed only 12% deconjugation of the linker-payload after 24 hours in mouse plasma, compared to 22% for a PEG4 spacer. | [7] |

| PROTACs | Enhanced Ternary Complex Stability | Considered a "gold standard" for optimal linker length, enhancing residence time. | [3] |

| PROTACs | Optimal Degradation | A short 8-atom PEG linker was found to be optimal for the degradation of Cereblon (CRBN) in a homo-PROTAC context. | [8] |

| General Bioconjugation | Improved Solubility | A linker-payload with a PEG8 spacer allowed for bioconjugation in an aqueous buffer with only 10% DMSO. | [4] |

Key Applications of PEG8 Spacers in Bioconjugation

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a specific cancer cell antigen. The linker is a critical component of ADC design.[1] The recently approved ADC, Zynlonta® (loncastuximab tesirine), utilizes a linker containing a PEG8 chain.[1] This design choice helps to balance the hydrophobicity of the cytotoxic payload, improve the ADC's stability, and ensure efficient release of the drug inside the target cell.[1]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic modalities that co-opt the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC molecule consists of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[1] PEG linkers, including PEG8, are considered a "gold standard" in PROTAC design.[1] The length and flexibility of the PEG spacer are critical for allowing the PROTAC to induce a stable and catalytically competent ternary complex between the target protein and the E3 ligase, leading to efficient protein degradation.[1]

Mandatory Visualization

Caption: PROTAC-mediated protein degradation pathway.

Caption: ADC synthesis workflow using a heterobifunctional PEG8 linker.

Experimental Protocols

This section provides detailed methodologies for key experiments involving bioconjugates with PEG8 spacers.

Protocol 1: Biotinylation of Proteins with Biotin-PEG8-NHS Ester

Objective: To covalently attach a Biotin-PEG8 linker to a protein via its primary amine groups.[3]

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Biotin-PEG8-NHS ester

-

Amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Desalting column or dialysis cassette for buffer exchange and removal of excess biotinylation reagent

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).

-

Reagent Preparation: Immediately before use, dissolve the Biotin-PEG8-NHS ester in a water-miscible organic solvent such as DMSO or DMF.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG8-NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing buffer, such as Tris or glycine.

-

Purification: Remove excess, non-reacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Confirmation of Biotinylation: The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using a Maleimide-PEG8-NHS Ester Linker

Objective: To synthesize an ADC by first modifying an antibody with a heterobifunctional PEG8 linker and then conjugating a thiol-containing cytotoxic drug.[1][9]

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Heterobifunctional Crosslinker (e.g., Maleimide-PEG8-NHS ester)

-

Thiol-containing cytotoxic payload

-

Reducing agent (e.g., TCEP) if antibody hinge disulfides are to be reduced for conjugation

-

Quenching reagent (e.g., N-acetyl cysteine)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

Step 1: Antibody Modification with the Linker

-

Antibody Preparation: Prepare the antibody in an amine-free buffer. If targeting hinge disulfides, partially reduce the antibody with a controlled amount of TCEP.

-

Linker Addition: Add a molar excess of the Maleimide-PEG8-NHS ester to the antibody solution. The ratio will depend on the desired drug-to-antibody ratio (DAR).

-

Incubation: Incubate the reaction for 1-2 hours at room temperature.

-

Purification: Remove the excess linker using a desalting column, exchanging the buffer to one suitable for the subsequent conjugation step (e.g., PBS with EDTA).

Step 2: Conjugation of the Cytotoxic Payload

-

Payload Preparation: Dissolve the thiol-containing payload in a suitable organic co-solvent (e.g., DMSO).

-

Conjugation Reaction: Add a slight molar excess of the payload solution to the maleimide-activated antibody.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetyl cysteine.

-

Purification: Purify the resulting ADC from unconjugated payload and other reactants using SEC or Hydrophobic Interaction Chromatography (HIC).

-

Characterization: Characterize the final ADC for DAR, aggregation, and purity using techniques such as HIC, SEC, and mass spectrometry.

Protocol 3: Evaluation of PROTAC Efficacy

Objective: To determine the degradation efficiency (DC50 and Dmax) of a PROTAC containing a PEG8 linker.[10]

Materials:

-

Cultured mammalian cells expressing the target protein

-

PROTAC with PEG8 linker

-

Cell culture medium and supplements

-

Lysis buffer

-

Western blotting reagents (antibodies against the target protein and a loading control) or mass spectrometry-based proteomics setup

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours) to allow for protein degradation.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the total protein concentration in each lysate.

-

Analysis of Protein Levels:

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

-

Mass Spectrometry: Analyze the protein lysates using a quantitative proteomics approach.

-

-

Data Analysis: Quantify the band intensities (for Western blotting) or peptide signals (for mass spectrometry) for the target protein relative to the loading control and the vehicle-treated sample. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[8][10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. lifetein.com [lifetein.com]

- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - IN [thermofisher.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Amino-PEG8-hydrazide-Boc: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for the bifunctional crosslinker Amino-PEG8-hydrazide-Boc (tert-butyl N-(1-amino-3,6,9,12,15,18,21,24-octaoxaoctacosan-28-oyl)carbamate). Understanding the chemical stability of this reagent is critical for its successful application in bioconjugation, drug delivery systems, and the development of antibody-drug conjugates (ADCs).

Chemical Structure and Functional Group Reactivity

This compound is a heterobifunctional linker composed of three key components: a primary amine, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected hydrazide.

-

Primary Amine (-NH₂): This group readily reacts with carboxylic acids, activated esters (e.g., NHS esters), and carbonyls (aldehydes, ketones) via reductive amination to form stable amide or amine bonds.[1][2][3]

-

PEG8 Spacer: The hydrophilic polyethylene glycol chain enhances the solubility of the molecule and its conjugates in aqueous media.[1][4] PEG linkers are known to increase the stability and plasma half-life of bioconjugates by providing a protective hydration shell.[5][6]

-

Boc-protected Hydrazide (-C(O)NHNH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and hydrazides.[7][8] It is stable under basic and nucleophilic conditions but can be efficiently removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA) to yield a reactive hydrazide.[2][9] The deprotected hydrazide can then be conjugated to carbonyl-containing molecules to form a hydrazone bond.[10]

Recommended Storage and Handling

Proper storage and handling are paramount to ensure the long-term stability and performance of this compound.

| Parameter | Recommendation | Rationale & Details |

| Storage Temperature | -20°C | Recommended by multiple suppliers to minimize thermal degradation and potential side reactions.[1][2][3][11] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | The PEG chain is susceptible to oxidative degradation, especially at elevated temperatures.[10][11][12] An inert atmosphere prevents this. |

| Moisture | Keep in a dry environment and limit exposure to moisture. | The compound is hygroscopic and moisture can lead to hydrolysis of the functional groups over time.[10] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[10] |

| Light Exposure | Protect from light. | While specific photostability data is limited, it is good practice to protect chemical reagents from light to prevent potential photodegradation. |

| Shipping | Shipped at ambient temperature. | The compound is stable for the short durations typical of shipping.[1][3][9][11] Upon receipt, it should be stored at the recommended -20°C. |

Chemical Stability Profile

The overall stability of this compound is dictated by the individual stabilities of its constituent parts: the Boc-hydrazide moiety and the PEG linker.

Boc-Hydrazide Stability

The Boc protecting group is key to the linker's utility, and its stability is well-characterized.

-

Acid Lability: The Boc group is readily cleaved under acidic conditions. This is an intended reactivity for deprotection but means the compound is unstable in acidic environments.[7][8][13] Contact with strong acids must be avoided during storage.

-

Base Stability: The Boc group is stable to most bases and nucleophiles, allowing for reactions involving other functional groups without premature deprotection.[7][8]

-

Hydrazide/Hydrazone Stability: The deprotected hydrazide forms a hydrazone bond upon reaction with a carbonyl. The stability of this resulting linkage is pH-dependent. Hydrazones are generally stable at neutral pH but are susceptible to hydrolysis in acidic environments (e.g., pH 4.0-6.0).[4][5][6] The rate of hydrolysis increases as the pH becomes more acidic.[5][14]

PEG Linker Stability

Polyethylene glycol is generally considered a stable polymer, but certain conditions can lead to its degradation.

-

Thermal Stability: PEG undergoes thermal degradation, primarily through an oxidative mechanism. In the presence of air, significant degradation can occur at temperatures as low as 75°C.[11][12] In an inert atmosphere or in vacuo, it is considerably more stable, with degradation beginning at much higher temperatures (e.g., >300°C).[10][12] This underscores the importance of storage under inert gas.

-

Hydrolytic Stability: The ether linkages of the PEG backbone are stable to hydrolysis under a wide range of pH conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong alkalis, as these can promote the degradation of the PEG chain or cleavage of the functional groups.[15]

Experimental Protocols for Stability Assessment

No specific stability studies for this compound are publicly available. However, a robust stability testing protocol can be designed based on established guidelines (e.g., ICH Q1A, Q1B) and analytical methods.[3][16][17]

Protocol: Long-Term and Accelerated Stability Study

Objective: To determine the shelf-life of this compound under recommended and stressed conditions.

Methodology:

-

Sample Preparation: Aliquot single-use quantities of a single batch of this compound into amber glass vials. Purge each vial with argon or nitrogen before sealing to create an inert atmosphere.

-

Storage Conditions:

-

Long-Term: -20°C ± 5°C

-

Intermediate: 5°C ± 3°C

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH

-

-

Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Intermediate: 0, 3, 6, 9, and 12 months.

-

Accelerated: 0, 1, 3, and 6 months.

-

-

Analytical Testing: At each time point, analyze samples from each condition for the following:

-

Appearance: Visual inspection for changes in color or physical state.

-

Purity: Use a stability-indicating HPLC method (e.g., Reverse-Phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.

-

Identity: Confirm the structure of the main peak using LC-MS to ensure it corresponds to the intact molecule.

-

Moisture Content: Perform Karl Fischer titration to assess moisture uptake over time.

-

Protocol: Photostability Study

Objective: To evaluate the intrinsic photostability of the compound.

Methodology:

-

Sample Preparation: Prepare two sets of samples. One set is exposed to light, and the other (the dark control) is wrapped in aluminum foil.

-

Light Exposure: Expose the samples to a light source conforming to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3]

-

Analysis: After exposure, compare the exposed samples to the dark control using the HPLC and LC-MS methods described above to quantify any degradation.

Visualized Workflows and Degradation Pathways

Boc Deprotection and Conjugation Pathway

Caption: Reaction pathway for Boc deprotection and subsequent hydrazone bond formation.

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound under various stress conditions.

General Workflow for Stability Testing

Caption: A logical workflow for conducting a comprehensive stability study.

References

- 1. (PDF) Preliminary Determination of Hydrolytic Stability of [research.amanote.com]

- 2. scilit.com [scilit.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. criver.com [criver.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. conservationphysics.org [conservationphysics.org]

- 12. pure.korea.ac.kr [pure.korea.ac.kr]

- 13. jk-sci.com [jk-sci.com]

- 14. researchgate.net [researchgate.net]